1-(Azetidine-3-carbonyl)-4-(pyrrolidin-1-yl)piperidine
Overview
Description
1-(Azetidine-3-carbonyl)-4-(pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Research has shown that derivatives of azetidine, pyrrolidine, and piperidine, including compounds like "1-(Azetidine-3-carbonyl)-4-(pyrrolidin-1-yl)piperidine," are valuable in medicinal chemistry due to their potential as pharmacologically active agents. For instance, cyclic amine sulfonamides, including azetidine and piperidine derivatives, have been investigated as linkers in designing novel human beta(3) adrenergic receptor agonists. These compounds exhibit potent agonistic activity and possess good selectivity against beta(1)- and beta(2)-adrenergic receptors, highlighting their relevance in therapeutic applications for conditions such as diabetes and obesity (Sum et al., 2003).
Synthetic Chemistry and Drug Design
The synthesis of "this compound" and similar compounds is a topic of interest due to their structural complexity and significance in drug design. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a related compound, has been developed, demonstrating the relevance of these molecules in the synthesis of large quantities for medicinal applications. This synthesis process is crucial for producing conformationally rigid diamines, which are of major importance in medicinal chemistry for the development of new therapeutic agents (Smaliy et al., 2011).
Bioorganic and Medicinal Chemistry
Further research into cyclic amine sulfonamides as linkers has expanded the understanding of their applications in bioorganic and medicinal chemistry. The design and synthesis of novel human beta(3) adrenergic receptor agonists using azetidine, pyrrolidine, and piperidine sulfonamides as linkers have been explored, with specific derivatives demonstrating potent agonistic activity. This research underscores the compound's utility in developing treatments targeting the beta(3)-adrenergic receptor, with potential implications for metabolic disorders (Sum et al., 2003).
Properties
IUPAC Name |
azetidin-3-yl-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-7-3-12(4-8-16)15-5-1-2-6-15/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTANLUENOJTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.